molecular formula C26H24ClN5O2S B2983318 N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904587-23-1

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2983318
CAS No.: 904587-23-1
M. Wt: 506.02
InChI Key: MQYXWBOJANHFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various substituents such as benzyl, chloro, dimethylbenzenesulfonyl, and ethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Quinazoline Ring Formation: The quinazoline ring is synthesized through a condensation reaction involving anthranilic acid derivatives and appropriate reagents.

    Introduction of Substituents: The benzyl, chloro, dimethylbenzenesulfonyl, and ethyl groups are introduced through various substitution reactions, often involving halogenation, sulfonylation, and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution of the chloro group with an amine may result in the formation of an amine derivative.

Scientific Research Applications

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.

Comparison with Similar Compounds

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    Fluconazole: An antifungal drug with a triazole ring, but lacking the quinazoline moiety.

    Voriconazole: Another antifungal agent with a triazole ring, but different substituents.

    Trazodone: An antidepressant with a triazole ring, but different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

N-benzyl-7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c1-4-31(16-19-8-6-5-7-9-19)24-22-15-20(27)11-13-23(22)32-25(28-24)26(29-30-32)35(33,34)21-12-10-17(2)18(3)14-21/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXWBOJANHFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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